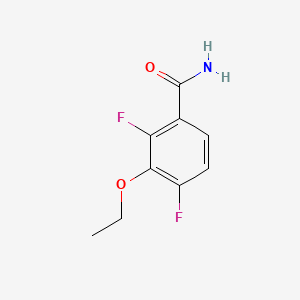

3-Ethoxy-2,4-difluorobenzamide

Übersicht

Beschreibung

3-Ethoxy-2,4-difluorobenzamide is a chemical compound with the CAS Number: 1017779-91-7 . It has a molecular weight of 201.17 . It is a solid at room temperature .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C9H9F2NO2/c1-2-14-8-6(10)4-3-5(7(8)11)9(12)13/h3-4H,2H2,1H3,(H2,12,13) .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 201.17 . The safety data sheet from Fisher Sci indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard .Wissenschaftliche Forschungsanwendungen

Antimicrobial Properties

3-Ethoxy-2,4-difluorobenzamide and its derivatives have been extensively studied for their antimicrobial properties. Straniero et al. (2023) found that certain 2,6-difluorobenzamides, similar in structure to this compound, demonstrated sub-micromolar effectiveness against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, indicating potential as antibacterial drugs (Straniero et al., 2023). Chai et al. (2020) also found that difluorobenzamide derivatives targeted at FtsZ, a bacterial cell division protein, showed antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA), with some compounds reversing resistance to oxacillin in resistant strains (Chai et al., 2020).

Insecticidal Applications

The synthesis of insecticide Novaluron, which involves reactions with 2,6-difluorobenzamide, shows the application of this compound in pest control. Wen Zi-qiang (2008) and Zhang Xiao-jing (2007) have both reported the synthesis of this insecticide using a process that includes 2,6-difluorobenzamide (Wen Zi-qiang, 2008), (Zhang Xiao-jing, 2007).

Impact on Bacterial Cell Division

G. Chiodini et al. (2015) conducted a study on 2,6-difluorobenzamides and found that chiral derivatives bearing a 1,4-benzodioxane-2-methyl residue were potent antistaphylococcal compounds, indicating the importance of the 2,6-difluorobenzamide motif in inhibiting bacterial cell division (G. Chiodini et al., 2015).

Structural, Thermal, and Mechanical Properties

P. Mondal et al. (2017) discovered three polymorphs of N-(3,5-difluorophenyl)-2,4-difluorobenzamide, revealing the significance of short, linear C-H...F intermolecular interactions. This study provides insight into the structural, thermal, and mechanical properties of compounds related to this compound (P. Mondal et al., 2017).

Wirkmechanismus

Target of Action

The primary targets of 3-Ethoxy-2,4-difluorobenzamide are currently unknown. The compound is a relatively new entity and research is ongoing to identify its specific targets within biological systems .

Mode of Action

It is believed that the compound interacts with its targets in a specific manner that leads to changes in cellular processes .

Biochemical Pathways

The biochemical pathways affected by this compound are yet to be identified. As research progresses, it is expected that the compound’s impact on various biochemical pathways and their downstream effects will be elucidated .

Result of Action

As the compound’s targets and mode of action become clearer, the resulting molecular and cellular effects will also be better understood .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of this compound is an area of ongoing research. Factors such as pH, temperature, and the presence of other compounds can potentially affect the compound’s action .

Safety and Hazards

3-Ethoxy-2,4-difluorobenzamide is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .

Biochemische Analyse

Biochemical Properties

3-Ethoxy-2,4-difluorobenzamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves the inhibition or activation of enzymatic activity, thereby affecting the overall metabolic pathways in which these enzymes are involved.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to affect the MAPK/ERK signaling pathway, which is essential for cell proliferation and differentiation . Additionally, it can alter the expression of genes involved in apoptosis and cell cycle regulation, leading to changes in cell survival and growth.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, leading to either inhibition or activation of their catalytic functions . This compound also influences gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are critical for its long-term effects on cellular function. Studies have shown that this compound remains stable under ambient temperature conditions, but its activity can diminish over time due to gradual degradation . Long-term exposure to this compound in in vitro and in vivo studies has revealed sustained effects on cellular metabolism and function, although the extent of these effects can vary depending on the experimental conditions.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects on cellular processes, while higher doses can lead to toxic or adverse effects . For instance, high doses of this compound have been associated with hepatotoxicity and nephrotoxicity in animal studies, indicating the importance of dosage regulation in therapeutic applications.

Eigenschaften

IUPAC Name |

3-ethoxy-2,4-difluorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F2NO2/c1-2-14-8-6(10)4-3-5(7(8)11)9(12)13/h3-4H,2H2,1H3,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQCQKFZIDMTPGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1F)C(=O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401305837 | |

| Record name | 3-Ethoxy-2,4-difluorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401305837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1017779-91-7 | |

| Record name | 3-Ethoxy-2,4-difluorobenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1017779-91-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Ethoxy-2,4-difluorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401305837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![{[5-(3-Phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanyl}acetic acid](/img/structure/B1393298.png)

![Methyl 4-[(2-bromobutanoyl)amino]benzoate](/img/structure/B1393300.png)

![5,7-Bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1393303.png)

![Tert-butyl 5-oxo-1,6-diazaspiro[3.4]octane-1-carboxylate](/img/structure/B1393309.png)

![4-(4-methylphenyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B1393315.png)

![Sodium hydroxy(4-(methoxycarbonyl)bicyclo[2.2.2]octan-1-yl)methanesulfonate](/img/structure/B1393316.png)

![3-[(4-phenylpiperazin-1-yl)sulfonyl]pyridin-2(1H)-one](/img/structure/B1393318.png)